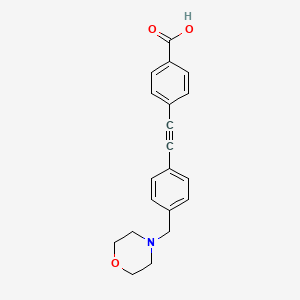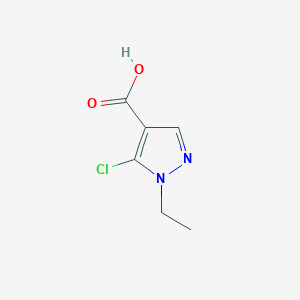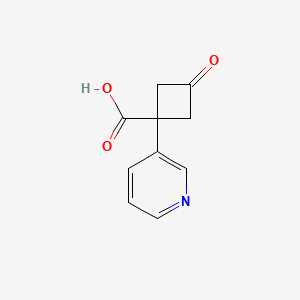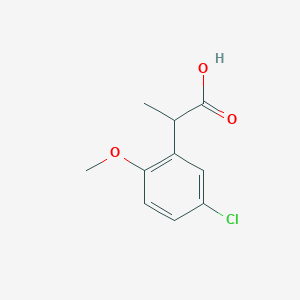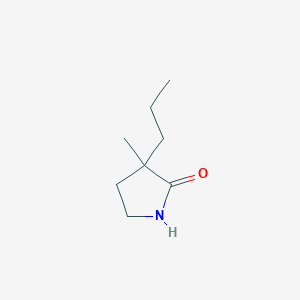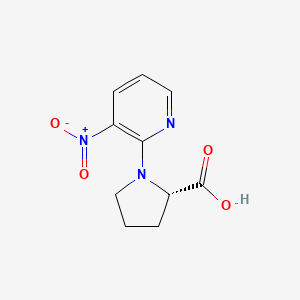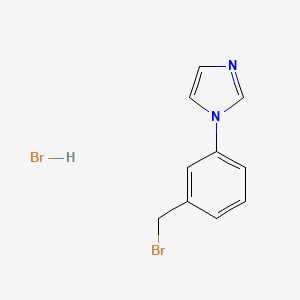
1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylphenyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is often purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted imidazoles.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1-(3-methylphenyl)-1H-imidazole.
科学研究应用
1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive bromomethyl group.
作用机制
The mechanism by which 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide exerts its effects depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of DNA function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
相似化合物的比较
- 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide
- 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrobromide
- 1-(3-(Methyl)phenyl)-1H-imidazole
Comparison: 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloromethyl or methyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent biochemical probe. The position of the bromomethyl group on the phenyl ring also influences its reactivity and interaction with biological targets, distinguishing it from other positional isomers.
属性
分子式 |
C10H10Br2N2 |
|---|---|
分子量 |
318.01 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)phenyl]imidazole;hydrobromide |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7H2;1H |
InChI 键 |
BQTDXDQWUTWNTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




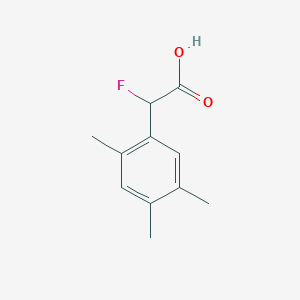
![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)
